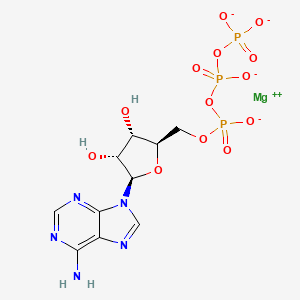

MgATP(2-)

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H12MgN5O13P3-2 |

|---|---|

Molecular Weight |

527.45 g/mol |

IUPAC Name |

magnesium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+2/p-4/t4-,6-,7-,10-;/m1./s1 |

InChI Key |

CYYJCOXYBYJLIK-MCDZGGTQSA-J |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2] |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Structure of MgATP(2-)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precise biochemical structure of the magnesium-adenosine triphosphate complex (MgATP(2-)), the principal form of ATP utilized in a vast array of cellular processes. Understanding the intricate structural details of this vital complex is paramount for research in enzymology, signal transduction, and the development of novel therapeutics targeting ATP-dependent pathways.

The Coordination Chemistry of MgATP(2-)

Adenosine triphosphate (ATP) exists in the cell predominantly as a complex with a magnesium ion (Mg²⁺). This chelation is crucial for stabilizing the polyphosphate chain and modulating the molecule's interaction with enzymes. The Mg²⁺ ion coordinates with the oxygen atoms of the phosphate (B84403) groups, resulting in two primary, nearly isoenergetic conformational states in aqueous solution: a bidentate and a tridentate coordination geometry.[1][2]

-

Bidentate Coordination (C2): The Mg²⁺ ion is coordinated by one oxygen atom from each of the β- and γ-phosphate groups.

-

Tridentate Coordination (C3): The Mg²⁺ ion is coordinated by one oxygen atom from each of the α-, β-, and γ-phosphate groups.

The equilibrium between these two states is dynamic and can be influenced by the local environment, including the presence of enzymes.

Precise Biochemical Structure: Bond Lengths and Angles

The precise bond lengths and angles of the MgATP(2-) complex are critical for accurate molecular modeling and understanding its interaction with protein binding pockets. While experimental determination of the precise structure of MgATP(2-) in solution is challenging, computational chemistry provides valuable insights. The following tables summarize key bond lengths and angles for the bidentate and tridentate coordination geometries, derived from density functional theory (DFT) calculations.

Table 1: Key Bond Lengths in Bidentate and Tridentate MgATP(2-) Conformations (in Ångströms)

| Bond | Bidentate (C2) | Tridentate (C3) |

| Mg - O(β-phosphate) | ~2.05 | ~2.10 |

| Mg - O(γ-phosphate) | ~2.03 | ~2.08 |

| Mg - O(α-phosphate) | N/A | ~2.15 |

| Pα - O (bridging to Pβ) | ~1.61 | ~1.62 |

| Pβ - O (bridging to Pα) | ~1.61 | ~1.62 |

| Pβ - O (bridging to Pγ) | ~1.60 | ~1.61 |

| Pγ - O (bridging to Pβ) | ~1.60 | ~1.61 |

| P - O (terminal, uncoordinated) | ~1.50-1.52 | ~1.50-1.52 |

| P - O (terminal, coordinated to Mg) | ~1.53-1.55 | ~1.53-1.55 |

Note: These are representative values from computational models and can vary slightly depending on the specific model and environmental factors.

Table 2: Key Bond Angles in Bidentate and Tridentate MgATP(2-) Conformations (in Degrees)

| Angle | Bidentate (C2) | Tridentate (C3) |

| O(β) - Mg - O(γ) | ~90-95° | N/A |

| O(α) - Mg - O(β) | N/A | ~85-90° |

| O(β) - Mg - O(γ) | N/A | ~85-90° |

| Pα - O - Pβ | ~130-135° | ~130-135° |

| Pβ - O - Pγ | ~130-135° | ~130-135° |

| O - P - O (within a phosphate group) | ~109-115° | ~109-115° |

Experimental Determination of MgATP(2-) Structure

The structural features of MgATP(2-) are primarily investigated through a combination of experimental techniques, most notably ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful non-invasive technique to study the speciation of ATP and its interaction with Mg²⁺ in solution. The chemical shifts of the three phosphorus nuclei (α, β, and γ) are sensitive to their local chemical environment, including the coordination of a magnesium ion.

This protocol outlines the key steps for determining the ratio of free ATP to MgATP(2-) and characterizing the coordination state.

1. Sample Preparation:

- Prepare a stock solution of ATP disodium (B8443419) salt in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The final concentration of ATP should be in the millimolar range (e.g., 1-10 mM).

- Prepare a stock solution of MgCl₂ of a known concentration.

- For a titration experiment, prepare a series of NMR tubes containing a fixed concentration of ATP and varying concentrations of MgCl₂, ranging from a molar ratio of 0 to >1 (Mg²⁺:ATP).

- Add a known concentration of a reference standard (e.g., phosphocreatine (B42189) or phenylphosphonic acid) to each sample for chemical shift referencing and quantification.[3]

- Add 10% D₂O to each sample to provide a lock signal for the NMR spectrometer.[3]

2. NMR Data Acquisition:

- Use a high-field NMR spectrometer equipped with a phosphorus probe.

- Acquire ³¹P NMR spectra at a constant temperature, typically 25°C or 37°C, to mimic physiological conditions.

- Employ a one-pulse sequence, often with proton decoupling to simplify the spectra and improve the signal-to-noise ratio.

- Set the acquisition parameters:

- Pulse Width: Calibrate a 90° pulse. A 45° pulse can be used to allow for a shorter relaxation delay.[3]

- Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei to ensure full relaxation and allow for accurate quantification. A fully relaxed spectrum with a long repetition time (e.g., 90s) should be acquired for at least one sample to correct for relaxation effects.[3]

- Number of Scans: Dependent on the sample concentration, but typically several hundred to a few thousand scans are averaged to achieve an adequate signal-to-noise ratio.

- Spectral Width: Sufficient to cover the chemical shift range of all phosphorus species (e.g., 8 kHz).[3]

3. Data Processing and Analysis:

- Apply an exponential multiplication (line broadening) of 1-7 Hz to improve the signal-to-noise ratio.[3][4]

- Perform Fourier transformation, phasing, and baseline correction of the acquired Free Induction Decays (FIDs).

- Reference the spectra using the chemical shift of the internal standard.

- Integrate the peaks corresponding to the α, β, and γ phosphates of both free ATP and MgATP(2-). The β-phosphate resonance is often the most sensitive to Mg²⁺ binding and may show significant broadening at intermediate exchange rates.[5]

- The fraction of MgATP(2-) can be calculated from the chemical shift difference between the α and β phosphate resonances, or by analyzing the changes in the lineshape of the β-phosphate resonance.[6]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of MgATP(2-) when it is bound within the active site of a crystallized protein. While this technique does not directly provide the structure of MgATP(2-) in solution, it offers invaluable data on the conformation of the complex in a biologically relevant context. Analysis of numerous protein-MgATP structures has revealed the prevalence of both bidentate and tridentate coordination geometries in enzymatic active sites.

MgATP(2-) in Cellular Signaling: The mTOR Pathway

MgATP(2-) is the essential energy currency and phosphate donor for a multitude of signaling pathways that regulate cell growth, proliferation, and metabolism. A prime example is the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR kinase, a central node in this network, utilizes MgATP(2-) to phosphorylate a plethora of downstream targets, thereby controlling protein synthesis, lipid metabolism, and autophagy.

The following diagram illustrates a simplified workflow of the mTOR signaling pathway, highlighting the critical role of MgATP(2-).

Conclusion

The MgATP(2-) complex is a cornerstone of cellular bioenergetics and signaling. Its precise biochemical structure, characterized by a dynamic equilibrium between bidentate and tridentate coordination states, is fundamental to its biological activity. The combination of advanced experimental techniques like ³¹P NMR and X-ray crystallography, alongside computational modeling, continues to refine our understanding of this essential molecule. A thorough grasp of the structure and function of MgATP(2-) is indispensable for researchers and professionals in the life sciences and drug development, paving the way for new discoveries and therapeutic interventions.

References

- 1. www3.mpibpc.mpg.de [www3.mpibpc.mpg.de]

- 2. Mg²⁺ coordinating dynamics in Mg:ATP fueled motor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 31P NMR lineshapes of beta-P (ATP) in the presence of Mg2+ and Ca2+: estimate of exchange rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Indispensable Role of MgATP(2-) as a Cofactor in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium adenosinetriphosphate (B1232274) (MgATP(2-)) is the biologically active form of ATP, serving as a critical cofactor for a vast array of enzymatic reactions essential for cellular function. This technical guide provides an in-depth exploration of the multifaceted roles of MgATP(2-) in enzyme catalysis. It delves into the structural and mechanistic basis of its function, presents quantitative data on its interactions with key enzymes, details experimental protocols for its study, and visualizes its involvement in pivotal signaling pathways. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with ATP-dependent enzymes.

Core Functions of MgATP(2-) in Enzymatic Reactions

The ubiquitous requirement for Mg(2+) in ATP-dependent enzymatic reactions stems from the fundamental physicochemical properties of the MgATP(2-) complex. The magnesium ion plays several critical roles that facilitate the catalytic process:

-

Charge Neutralization and Shielding: The dense negative charge of the polyphosphate chain of ATP can create electrostatic repulsion with the active sites of enzymes. The chelation of Mg(2+) to the β- and γ-phosphates neutralizes this charge, reducing non-specific ionic interactions and allowing for more favorable binding to the enzyme's active site.[1]

-

Induction of a Specific Conformation: The binding of Mg(2+) locks the flexible polyphosphate chain of ATP into a specific, well-defined conformation.[1] This pre-organization of the substrate is crucial for its recognition and precise fitting into the enzyme's active site, enhancing binding specificity.

-

Enhancement of Binding Affinity: The magnesium ion provides additional points of contact between the ATP molecule and the enzyme, thereby increasing the overall binding energy of the substrate-enzyme complex.[1] This is exemplified in enzymes like the insulin (B600854) receptor tyrosine kinase, where the apparent affinity for MgATP increases with higher concentrations of free Mg(2+).[2]

-

Facilitation of Nucleophilic Attack: By withdrawing electrons, the Mg(2+) ion makes the γ-phosphorus atom of ATP more electrophilic and thus more susceptible to nucleophilic attack by a substrate or an enzymatic residue.[3] This is a key step in phosphoryl transfer reactions catalyzed by kinases.

-

Stabilization of the Transition State: During the phosphoryl transfer reaction, the Mg(2+) ion can stabilize the developing negative charge on the transition state, thereby lowering the activation energy of the reaction.

Quantitative Data on MgATP(2-)-Enzyme Interactions

The interaction of MgATP(2-) with enzymes can be quantified by various kinetic and thermodynamic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is often used as an indicator of the affinity of the enzyme for its substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit time. The dissociation constant (Kd) is a direct measure of the binding affinity between the enzyme and MgATP(2-).

Below are tables summarizing these parameters for selected MgATP(2-)-dependent enzymes.

Table 1: Kinetic Parameters (Km and kcat) for Selected Kinases with MgATP(2-) as a Substrate

| Enzyme | EC Number | Organism | Km for MgATP(2-) (µM) | kcat (s-1) | Reference(s) |

| Protein Kinase A (PKA) | 2.7.11.11 | Bos taurus | 10 - 50 | ~20 | [4] |

| Insulin Receptor Tyrosine Kinase | 2.7.10.1 | Homo sapiens | 220 (at 10 mM free Mg(2+)) | 8.3 | [2][5] |

| 3-Phosphoglycerate (B1209933) Kinase | 2.7.2.3 | Saccharomyces cerevisiae | 170 - 230 | - | [6] |

| Glycerol Kinase | 2.7.1.30 | Cellulomonas sp. | Varies with Mg(2+):ATP ratio | Varies with Mg(2+):ATP ratio | [7] |

Table 2: Dissociation Constants (Kd) for the Binding of MgATP(2-) to Selected Enzymes

| Enzyme | EC Number | Organism | Kd for MgATP(2-) (µM) | Method | Reference(s) |

| Na+,K+-ATPase (E1ATP state) | 3.6.3.9 | Squalus acanthias | 69 ± 10 | Stopped-flow fluorimetry | [8] |

| 3-Phosphoglycerate Kinase | 2.7.2.3 | Sus scrofa | ~200 | Equilibrium Dialysis | [6] |

| v-Fps Kinase Domain | 2.7.10.2 | Avian sarcoma virus | 400 (at high free Mg(2+)) | Enzyme kinetics | [5] |

| Cr(NH3)4ATP (MgATP analog) binding to Na+,K+-ATPase | 3.6.3.9 | - | 0.62 | Enzyme inactivation kinetics | [9] |

Note: The kinetic and binding parameters can vary significantly depending on the experimental conditions such as pH, temperature, and the concentrations of other ions.

Experimental Protocols for Studying MgATP(2-)-Dependent Enzymes

Accurate characterization of MgATP(2-)-dependent enzymes requires robust experimental protocols. This section provides detailed methodologies for three key experimental approaches.

Kinase Activity Assay

Objective: To measure the rate of phosphoryl transfer from MgATP(2-) to a specific substrate by a protein kinase.

Principle: Kinase activity can be measured by quantifying the amount of phosphorylated product formed over time. This can be achieved using radiolabeled [γ-32P]ATP, where the incorporation of 32P into the substrate is measured, or by using non-radioactive methods that detect the product or the consumption of ATP.

Detailed Methodology (using [γ-32P]ATP):

-

Reaction Mixture Preparation:

-

Prepare a 2X kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA).

-

Prepare a substrate solution at a desired concentration in 1X kinase reaction buffer.

-

Prepare a solution of [γ-32P]ATP (specific activity typically 1000-3000 Ci/mmol) and unlabeled ATP to achieve the desired final concentration and specific activity. The final ATP concentration is typically at or above the Km of the kinase.

-

-

Enzyme Preparation:

-

Purify the kinase of interest to near homogeneity. The concentration of the enzyme should be determined accurately.

-

-

Reaction Initiation and Incubation:

-

In a microcentrifuge tube, combine the kinase, substrate, and 1X kinase reaction buffer.

-

Initiate the reaction by adding the [γ-32P]ATP/ATP mixture. The final reaction volume is typically 25-50 µL.

-

Incubate the reaction at a constant temperature (e.g., 30°C) for a predetermined time, ensuring that the reaction is in the linear range (typically <20% substrate conversion).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of a stop solution (e.g., 2X SDS-PAGE loading buffer for protein substrates, or a solution containing a high concentration of EDTA).

-

-

Separation and Quantification:

-

For protein substrates, separate the reaction products by SDS-PAGE.

-

For peptide substrates, spot the reaction mixture onto phosphocellulose paper (e.g., P81) and wash extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.[4]

-

Visualize and quantify the amount of 32P incorporated into the substrate using autoradiography or phosphorimaging.

-

-

Data Analysis:

-

Calculate the specific activity of the kinase in units such as pmol of phosphate (B84403) transferred per minute per mg of enzyme.

-

ATPase Activity Assay

Objective: To measure the rate of ATP hydrolysis to ADP and inorganic phosphate (Pi) by an ATPase.

Principle: ATPase activity is determined by measuring the amount of Pi released over time. A common method is the malachite green assay, which forms a colored complex with free phosphate.

Detailed Methodology (Malachite Green Assay):

-

Reagent Preparation:

-

ATPase Reaction Buffer: Prepare a buffer suitable for the specific ATPase (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2).

-

ATP Solution: Prepare a stock solution of ATP in water and adjust the pH to 7.0.

-

Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in acid. Commercial kits are widely available.

-

Phosphate Standard: Prepare a series of known concentrations of KH2PO4 to generate a standard curve.

-

-

Enzyme Preparation:

-

Purify the ATPase of interest. Determine the protein concentration accurately.

-

-

Reaction Setup:

-

In a 96-well plate, add the ATPase reaction buffer and the enzyme.

-

Initiate the reaction by adding the ATP solution. The final ATP concentration should be optimized for the specific enzyme.

-

Include control wells: a "no enzyme" control to measure non-enzymatic ATP hydrolysis and a "no substrate" control to measure any contaminating phosphate.

-

-

Incubation and Termination:

-

Incubate the plate at the optimal temperature for the enzyme for a set period, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the malachite green reagent. This reagent is acidic and will denature the enzyme.

-

-

Color Development and Measurement:

-

Allow the color to develop for a specified time (e.g., 15-30 minutes).

-

Measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the phosphate standards versus their concentrations.

-

Use the standard curve to determine the concentration of Pi released in the enzymatic reactions.

-

Calculate the specific activity of the ATPase in units such as nmol of Pi released per minute per mg of enzyme.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To directly measure the thermodynamic parameters of MgATP(2-) binding to an enzyme, including the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Principle: ITC measures the heat change that occurs upon the binding of a ligand (MgATP(2-)) to a macromolecule (enzyme). By titrating the ligand into the enzyme solution, a binding isotherm can be generated, from which the thermodynamic parameters can be derived.[10]

Detailed Methodology:

-

Sample Preparation:

-

Purify the enzyme to a high degree of purity and accurately determine its concentration.

-

Prepare a solution of MgATP(2-) at a known concentration. It is crucial that the buffer used for the enzyme and the ligand is identical to avoid heat of dilution effects. The buffer should be thoroughly degassed.

-

The concentration of the ligand in the syringe is typically 10-20 times higher than the concentration of the enzyme in the sample cell.

-

-

ITC Experiment Setup:

-

Load the enzyme solution into the sample cell of the ITC instrument and the MgATP(2-) solution into the injection syringe.

-

Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.

-

-

Titration:

-

Perform a series of small injections of the MgATP(2-) solution into the enzyme solution.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Acquisition:

-

The raw data is a series of peaks, with the area of each peak corresponding to the heat change upon injection.

-

As the enzyme becomes saturated with the ligand, the magnitude of the heat change per injection decreases.

-

-

Data Analysis:

-

Integrate the area of each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using specialized software (e.g., Origin, MicroCal).[11]

-

The fitting procedure will yield the values for Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:

-

ΔG = -RT ln(Ka), where Ka = 1/Kd

-

ΔG = ΔH - TΔS

-

-

Visualization of MgATP(2-)-Dependent Processes

Diagrams are powerful tools for visualizing complex biological processes. Below are Graphviz (DOT language) scripts to generate diagrams for a key signaling pathway involving MgATP(2-) and a generalized experimental workflow.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Many of the kinases in this pathway are MgATP(2-)-dependent.[12][13]

Caption: PI3K/Akt/mTOR signaling pathway highlighting MgATP(2-) as a cofactor for kinases.

Experimental Workflow for Characterizing an MgATP(2-)-Dependent Enzyme

This diagram outlines a logical workflow for the experimental characterization of a newly identified or engineered MgATP(2-)-dependent enzyme.

Caption: A generalized workflow for the characterization of an MgATP(2-)-dependent enzyme.

Conclusion

MgATP(2-) is not merely a passive energy currency but an active and essential cofactor that profoundly influences the structure, binding, and catalytic activity of a multitude of enzymes. A thorough understanding of its role is paramount for researchers in basic science and for professionals in drug development targeting ATP-dependent enzymes. The quantitative data, detailed experimental protocols, and visual representations of its involvement in cellular processes provided in this guide offer a comprehensive resource to facilitate further research and discovery in this critical area of biochemistry.

References

- 1. genexplain.com [genexplain.com]

- 2. Separate effects of Mg2+, MgATP, and ATP4- on the kinetic mechanism for insulin receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 4. Catalytic Mechanisms and Regulation of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sketchviz.com [sketchviz.com]

- 6. Mg2+ affects the binding of ADP but not ATP to 3-phosphoglycerate kinase. Correlation between equilibrium dialysis binding and enzyme kinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Mg2+ Binding in the Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BRENDA, the enzyme database: updates and major new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

The Indispensable Role of Magnesium in the Stabilization and Function of Adenosine Triphosphate: A Technical Guide

Abstract

Adenosine triphosphate (ATP) is the universal energy currency of the cell, yet its biological activity is critically dependent on its interaction with divalent cations, most notably magnesium (Mg²⁺). This technical guide provides an in-depth examination of the significance of magnesium in stabilizing ATP. It explores the coordination chemistry, thermodynamic properties, and functional implications of the Mg-ATP complex. Detailed experimental protocols for characterizing this vital interaction are provided, along with visualizations of key signaling pathways where Mg-ATP is paramount. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational role of magnesium in cellular bioenergetics.

Introduction

Adenosine triphosphate (ATP) serves as the primary energy currency in all known forms of life.[1] The energy stored in its high-energy phosphoanhydride bonds is harnessed to drive a vast array of cellular processes, including muscle contraction, nerve impulse propagation, and macromolecular synthesis. However, in the intracellular environment, ATP does not exist as a free anion. Instead, it is predominantly found in a complex with a magnesium ion (Mg²⁺).[2] This Mg-ATP complex, not ATP alone, is the true substrate for the vast majority of ATP-dependent enzymes, including kinases and ATPases.[1][3]

The interaction between magnesium and ATP is not merely a passive association but a fundamental requirement for the stability and biological functionality of ATP. The highly anionic nature of the triphosphate chain of ATP would otherwise present a significant electrostatic barrier to its interaction with the active sites of enzymes. Magnesium ions play a crucial role in neutralizing the negative charges on the phosphate (B84403) groups, thereby facilitating the proper orientation of ATP within the enzyme's catalytic pocket.[4] This charge neutralization is essential for enzymatic reactions, such as phosphoryl transfer, which are central to cellular signaling and metabolism.

This guide will delve into the core principles governing the Mg-ATP interaction, presenting quantitative data on its stability and thermodynamics. Furthermore, it will provide detailed methodologies for the experimental characterization of this interaction and illustrate the central role of Mg-ATP in critical biological pathways.

The Mg-ATP Complex: Coordination and Stability

The interaction between Mg²⁺ and ATP is a classic example of metal ion coordination chemistry. The magnesium ion, with its +2 charge, is electrostatically attracted to the negatively charged oxygen atoms of the phosphate groups of ATP. This interaction leads to the formation of a stable chelate complex. The most common coordination of Mg²⁺ is with the β- and γ-phosphate groups of ATP, forming a six-membered ring structure.[5]

The formation of the Mg-ATP complex significantly impacts the conformation of the ATP molecule, holding the triphosphate chain in a more rigid and defined structure. This pre-organization of the substrate is crucial for its specific recognition and binding by enzymes.

Quantitative Analysis of Mg-ATP Binding

The stability of the Mg-ATP complex can be quantified by its dissociation constant (Kd) and association or stability constant (K). A lower Kd value signifies a higher affinity between Mg²⁺ and ATP. Numerous studies using various biophysical techniques have determined these constants under different experimental conditions.

| Parameter | Value | Experimental Conditions | Reference |

| Dissociation Constant (Kd) | 50 ± 10 µM | Physiological nucleotide levels | [6] |

| 0.069 ± 0.010 mM | Buffer: 130 mM NaCl, 30 mM imidazole, pH 7.4, 24°C | [7] | |

| Stability Constant (log K) | 4.70 | 30°C, µ = 0.1 M | [8] |

| Association Constant (Kass) | 12 mM⁻¹ | Physiological conditions (ionic strength 0.15, 37°C) | [9] |

Thermodynamics of Mg-ATP Interaction

The formation of the Mg-ATP complex is a thermodynamically favorable process, characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring these thermodynamic parameters.

| Thermodynamic Parameter | Value | Experimental Conditions | Reference |

| Binding Free Energy (ΔG) | -7.00 ± 2.13 kcal/mol | Polarizable force field simulations | [10] |

| -8.6 ± 0.2 kcal/mol | Experimental value | [10] | |

| Enthalpy Change (ΔH) | Negative (exothermic) | ITC measurements | [4][11] |

| Entropy Change (TΔS) | Unfavorable | Molecular dynamics simulations | [10] |

The binding is primarily enthalpy-driven, indicating that the formation of coordinate bonds between Mg²⁺ and ATP releases a significant amount of heat. The unfavorable entropy change is likely due to the increased order of the system as the flexible ATP molecule becomes more rigid upon complexation with magnesium.[10]

Experimental Protocols for Characterizing Mg-ATP Interaction

A variety of biophysical techniques can be employed to study the interaction between magnesium and ATP. This section provides detailed protocols for three commonly used methods: Isothermal Titration Calorimetry (ITC), ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, and Spectrophotometry.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (Mg²⁺) to a macromolecule (ATP).[12] This technique allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[13]

Methodology:

-

Sample Preparation:

-

Prepare a solution of ATP (typically 1-2 mM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The buffer should be chosen to minimize heats of ionization.

-

Prepare a solution of MgCl₂ (typically 20-40 mM) in the exact same buffer to avoid large dilution heats.

-

Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell and syringe.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and injection syringe of the ITC instrument with detergent and deionized water, followed by extensive rinsing with the experimental buffer.

-

Load the ATP solution into the sample cell (typically ~1.4 mL for a standard volume calorimeter).

-

Load the MgCl₂ solution into the injection syringe (typically ~250 µL).

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small injections (e.g., 10-20 injections of 2-4 µL each) of the MgCl₂ solution into the ATP solution.

-

The instrument measures the heat absorbed or released after each injection.

-

A control experiment, titrating MgCl₂ into the buffer alone, should be performed to determine the heat of dilution, which is then subtracted from the experimental data.

-

-

Data Analysis:

-

The integrated heat data are plotted against the molar ratio of Mg²⁺ to ATP.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) using the instrument's software to determine the values of Ka, ΔH, and n.

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for probing the local chemical environment of the phosphorus nuclei in the α, β, and γ phosphates of ATP. The chemical shifts of these phosphorus atoms are sensitive to the binding of Mg²⁺.

Methodology:

-

Sample Preparation:

-

Prepare a series of samples containing a constant concentration of ATP (e.g., 5 mM) and varying concentrations of MgCl₂ in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 7.5) prepared in D₂O for the NMR lock.

-

A sample containing ATP without Mg²⁺ and a sample with a saturating concentration of Mg²⁺ should be included as references.

-

-

NMR Data Acquisition:

-

Acquire ³¹P NMR spectra for each sample at a constant temperature.

-

Proton decoupling is typically used to simplify the spectra and improve the signal-to-noise ratio.[3]

-

-

Data Analysis:

-

Measure the chemical shifts of the α, β, and γ phosphate resonances for each sample.

-

The change in chemical shift (Δδ) of the β-phosphate is particularly sensitive to Mg²⁺ binding and is often used for analysis.

-

The fraction of ATP bound to Mg²⁺ can be calculated from the observed chemical shift changes.

-

The dissociation constant (Kd) can be determined by fitting the chemical shift data as a function of the total Mg²⁺ concentration to a binding equation.

-

Spectrophotometry

Spectrophotometric methods often employ a metallochromic indicator dye that competes with ATP for Mg²⁺ binding. The change in the absorbance spectrum of the dye upon Mg²⁺ binding allows for the determination of the free Mg²⁺ concentration, from which the Mg-ATP binding constant can be calculated.

Methodology:

-

Reagent Preparation:

-

Prepare a buffered solution containing a known concentration of a suitable indicator dye (e.g., antipyrylazo III).

-

Prepare stock solutions of ATP and MgCl₂.

-

-

Calibration Curve:

-

Create a series of solutions with a fixed concentration of the indicator dye and varying known concentrations of MgCl₂.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the Mg²⁺-dye complex.

-

Plot absorbance versus Mg²⁺ concentration to generate a calibration curve.

-

-

Binding Assay:

-

Prepare a series of solutions containing fixed concentrations of ATP and the indicator dye, and varying concentrations of MgCl₂.

-

Measure the absorbance of each solution.

-

Use the calibration curve to determine the concentration of free Mg²⁺ in each solution.

-

The concentration of the Mg-ATP complex can then be calculated by subtracting the free Mg²⁺ from the total Mg²⁺ concentration.

-

The dissociation constant (Kd) can be determined by fitting the data to the appropriate binding equilibrium equations.

-

The Role of Mg-ATP in Cellular Signaling and Metabolism

The Mg-ATP complex is a ubiquitous and essential component of numerous cellular signaling pathways and metabolic processes. Its role as the active substrate for kinases and ATPases underscores its central importance in cellular function.

Protein Kinase-Mediated Phosphorylation

Protein kinases catalyze the transfer of the γ-phosphate from Mg-ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[1] This phosphorylation event acts as a molecular switch, regulating the activity, localization, and interaction of proteins in signaling cascades. The magnesium ion in the Mg-ATP complex is crucial for orienting the γ-phosphate for nucleophilic attack by the hydroxyl group of the acceptor amino acid and for stabilizing the transition state of the phosphoryl transfer reaction.

The Na⁺/K⁺-ATPase Catalytic Cycle

The Na⁺/K⁺-ATPase is a vital ion pump responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. This process is fueled by the hydrolysis of Mg-ATP. The binding and subsequent hydrolysis of Mg-ATP drive the conformational changes in the pump that are necessary for ion translocation.

Experimental and Logical Workflows

The study of Mg-ATP interactions and their role in enzyme kinetics follows a structured workflow, from initial characterization to detailed mechanistic analysis.

Workflow for Characterizing Mg-ATP Binding

This workflow outlines the steps involved in quantifying the binding parameters of the Mg-ATP complex.

Workflow for Enzyme Kinetic Analysis with Mg-ATP

This workflow illustrates the process of studying the kinetics of an enzyme that utilizes Mg-ATP as a substrate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Measurement of the dissociation constant of MgATP at physiological nucleotide levels by a combination of 31P NMR and optical absorbance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinase - Wikipedia [en.wikipedia.org]

- 7. ATP, ADP, and magnesium mixed solutions: in vitro 31P NMR characterization and in vivo application to lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 12. researchgate.net [researchgate.net]

- 13. cbgp.upm.es [cbgp.upm.es]

An In-depth Technical Guide to the Intracellular Concentration and Homeostasis of MgATP(2-)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium (Mg²⁺) is the second most abundant intracellular cation and plays a pivotal role in a vast array of cellular processes. A significant portion of intracellular magnesium is complexed with adenosine (B11128) triphosphate (ATP) to form MgATP(2-). This complex, rather than ATP alone, is the true substrate for the vast majority of ATP-dependent enzymes, including kinases, ATPases, and polymerases. Consequently, the intracellular concentration and homeostasis of MgATP(2-) are critical for cellular energy metabolism, signal transduction, DNA replication, and protein synthesis.[1] Dysregulation of MgATP(2-) levels has been implicated in various pathological conditions, making it a key area of investigation for drug development. This guide provides a comprehensive overview of intracellular MgATP(2-), its homeostasis, and the experimental methodologies used for its study.

Intracellular Concentration of MgATP(2-), Free Mg²⁺, and ATP

The intracellular concentrations of MgATP(2-), free Mg²⁺, and ATP are tightly regulated and vary between different cell types and metabolic states. The majority of cellular ATP exists in complex with Mg²⁺.[2] Below is a summary of typical concentrations found in various mammalian cells.

| Cell Type | Total Intracellular Mg²⁺ (mM) | Free Intracellular Mg²⁺ (mM) | Total Intracellular ATP (mM) | Estimated Intracellular MgATP(2-) (mM) | Reference |

| Mammalian Cells (general) | 17 - 20 | 0.5 - 1.0 | 1 - 10 | ~80% of total ATP | [2][3][4] |

| Human Red Blood Cells | - | 0.178 ± 0.006 | - | - | [5] |

| Rabbit Cardiac Cells | - | - | - | - | [6] |

| Platelets | - | 0.450 ± 0.11 | - | - | [7][8] |

| Mouse Fibroblasts | - | 0.22 (basal) - 0.35 (stimulated) | - | - | [1] |

| Sycamore Cells (cytosol) | - | 0.670 ± 0.050 | - | - | [9] |

| Sycamore Cells (mitochondria) | - | 6.5 ± 0.8 (nmol/mg protein) | - | - | [9] |

Note: The concentration of MgATP(2-) is generally not measured directly but is estimated based on the concentrations of total ATP and free Mg²⁺, and the dissociation constant (Kd) for the MgATP(2-) complex.

Homeostasis of Intracellular MgATP(2-)

The homeostasis of intracellular MgATP(2-) is a dynamic process involving the interplay of ATP metabolism, Mg²⁺ transport, and cellular signaling pathways.

1. ATP Production and Consumption: The primary determinant of MgATP(2-) levels is the cellular energy status, governed by the balance between ATP synthesis (glycolysis, oxidative phosphorylation) and ATP consumption (cellular processes). Mitochondria are central to this, being the primary sites of ATP production in most eukaryotic cells.

2. Magnesium Transport: The intracellular free Mg²⁺ concentration is maintained within a narrow range through the coordinated action of various Mg²⁺ transporters and channels in the plasma membrane and the membranes of intracellular organelles like the mitochondria and endoplasmic reticulum.

3. Signaling Pathways: Cellular signaling pathways play a crucial role in regulating MgATP(2-) homeostasis, often in response to external stimuli. A key pathway is the PI 3-K/AKT/mTOR cascade, which is a central regulator of cell growth, proliferation, and metabolism.[10][11] Increased intracellular free Mg²⁺ has been shown to activate the PI 3-K pathway, which in turn can stimulate protein synthesis and cell proliferation, processes that are highly dependent on MgATP(2-).[1][12]

Experimental Protocols for the Study of Intracellular MgATP(2-)

Accurate measurement of the components of the intracellular MgATP(2-) system is essential for understanding its role in cellular physiology and pathology. Below are detailed methodologies for key experiments.

Measurement of Intracellular ATP Concentration using Luciferase-Based Assays

This method relies on the principle that firefly luciferase catalyzes the oxidation of luciferin (B1168401) in an ATP-dependent manner, producing light that can be quantified.[13][14]

Materials:

-

Cells of interest

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

ATP assay kit (containing luciferase, luciferin, and lysis buffer)

-

Luminometer or a plate reader with luminescence detection capabilities

Procedure:

-

Cell Culture: Culture cells to the desired confluency in a multi-well plate.

-

Cell Lysis:

-

Remove the culture medium and wash the cells with PBS.

-

Add the lysis buffer provided in the kit to each well to lyse the cells and release intracellular ATP.

-

-

Luciferase Reaction:

-

Prepare the luciferase-luciferin reagent according to the manufacturer's instructions.

-

Add the reagent to the cell lysate.

-

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Standard Curve: Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.

Measurement of Intracellular Free Mg²⁺ Concentration using Fluorescent Indicators

Fluorescent indicators that specifically chelate Mg²⁺ are used to measure the free intracellular concentration. Mag-fura-2 and Mag-Green are commonly used ratiometric and single-wavelength dyes, respectively.

Materials:

-

Cells of interest

-

Fluorescent Mg²⁺ indicator (e.g., Mag-fura-2 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or a plate reader with fluorescence capabilities

Procedure:

-

Cell Loading:

-

Incubate the cells with the AM ester form of the fluorescent indicator in HBSS. The AM ester allows the dye to cross the cell membrane.

-

Intracellular esterases will cleave the AM group, trapping the dye inside the cell.

-

-

Washing: Wash the cells with fresh HBSS to remove any extracellular dye.

-

Fluorescence Measurement:

-

For ratiometric dyes like Mag-fura-2, excite the cells at two different wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).

-

The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the free Mg²⁺ concentration, which minimizes the effects of uneven dye loading and cell thickness.

-

-

Calibration: Perform a calibration at the end of each experiment using ionophores (e.g., ionomycin) in the presence of known concentrations of Mg²⁺ to determine the minimum and maximum fluorescence ratios.

Quantification of Intracellular Adenine (B156593) Nucleotides by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying ATP, ADP, and AMP from cell extracts.[15][16][17][18][19]

Materials:

-

Cells of interest

-

Perchloric acid (PCA) or other extraction solvent

-

Potassium hydroxide (B78521) (KOH) for neutralization

-

HPLC system with a C18 reverse-phase column and a UV detector

-

Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent)

-

Standards for ATP, ADP, and AMP

Procedure:

-

Extraction:

-

Rapidly quench the metabolic activity of the cells, for example, by flash-freezing in liquid nitrogen.

-

Extract the nucleotides by adding ice-cold PCA.

-

Centrifuge to pellet the precipitated proteins.

-

-

Neutralization: Neutralize the supernatant containing the nucleotides with KOH. The resulting potassium perchlorate (B79767) precipitate can be removed by centrifugation.

-

HPLC Analysis:

-

Inject the neutralized extract into the HPLC system.

-

Separate the adenine nucleotides on the C18 column using an isocratic or gradient elution with the mobile phase.

-

Detect the nucleotides by their UV absorbance at 254 nm.

-

-

Quantification: Identify and quantify the peaks corresponding to ATP, ADP, and AMP by comparing their retention times and peak areas to those of the known standards.

Determination of Intracellular MgATP(2-) by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P-NMR is a non-invasive technique that can be used to determine the intracellular concentrations of phosphorus-containing metabolites, including ATP, and to estimate the concentration of MgATP(2-).[5][20][21][22][23][24][25]

Materials:

-

Cell suspension or perfused tissue

-

NMR spectrometer with a phosphorus probe

Procedure:

-

Sample Preparation: Prepare a dense cell suspension or a perfused organ system suitable for NMR analysis.

-

NMR Data Acquisition:

-

Place the sample in the NMR spectrometer.

-

Acquire ³¹P-NMR spectra. The three phosphorus atoms of ATP (α, β, and γ) will give rise to distinct peaks in the spectrum.

-

-

Analysis of Chemical Shifts: The chemical shifts of the ATP phosphorus nuclei are sensitive to the binding of Mg²⁺. The chemical shift difference between the α and β phosphorus signals (δαβ) or the β and γ signals (δβγ) is particularly sensitive to the ratio of MgATP(2-) to free ATP.

-

Calculation of MgATP(2-): By comparing the observed chemical shift differences to a standard curve generated with known ratios of Mg²⁺ to ATP at a given pH and ionic strength, the intracellular concentration of MgATP(2-) can be estimated.

Signaling Pathways and Experimental Workflows

PI 3-K/AKT/mTOR Signaling Pathway in MgATP(2-) Homeostasis

The PI 3-K/AKT/mTOR pathway is a key signaling cascade that links growth factor signaling to cellular processes such as proliferation and metabolism, which are heavily reliant on MgATP(2-). Intracellular Mg²⁺ levels can influence this pathway.

Caption: PI3K/mTOR pathway and its link to MgATP(2-) homeostasis.

Experimental Workflow for Investigating MgATP(2-) Homeostasis

A typical workflow to investigate the role of a compound or a specific gene on MgATP(2-) homeostasis would involve a multi-step process.

Caption: A typical experimental workflow for studying MgATP(2-).

Conclusion

The intracellular concentration and homeostasis of MgATP(2-) are fundamental to cellular life, impacting a wide range of critical processes. A thorough understanding of the mechanisms that regulate MgATP(2-) levels is therefore of paramount importance for both basic research and the development of novel therapeutic strategies. The experimental techniques outlined in this guide provide a robust toolkit for researchers to investigate the intricate role of MgATP(2-) in health and disease. As our understanding of the complex interplay between Mg²⁺, ATP, and cellular signaling continues to grow, so too will the opportunities for therapeutic intervention in a variety of human disorders.

References

- 1. Intracellular free Mg2+ and MgATP2- in coordinate control of protein synthesis and cell proliferation - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of intracellular free magnesium by nuclear magnetic resonance in human magnesium deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. A method for measuring intracellular free magnesium concentration in platelets using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. The PI3K-mTOR Pathway | Oncohema Key [oncohemakey.com]

- 12. Intracellular free Mg2+ and MgATP2- in coordinate control of protein synthesis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]

- 14. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Determination of Adenine Nucleotide Concentrations in Cells and Tissues by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 17. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Intracellular Mg2+ concentrations following metabolic inhibition in opossum kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Free magnesium concentration in the human brain - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Simultaneous determination of intracellular magnesium and pH from the three 31P NMR Chemical shifts of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A New 31P NMR method to measure intracellular free [Mc2+] — Oxford Stem Cell Institute [stemcells.ox.ac.uk]

- 23. diverdi.colostate.edu [diverdi.colostate.edu]

- 24. rsc.org [rsc.org]

- 25. magnesium-ges.de [magnesium-ges.de]

The Pivotal Role of MgATP(2-) in Cellular Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP), the primary energy currency of the cell, exists predominantly in a complex with a magnesium ion, as MgATP(2-). This complex is not merely a passive energy source but an active and critical participant in a vast array of signal transduction pathways. The magnesium ion is essential for stabilizing the polyphosphate chain of ATP, and this chelation modulates the nucleotide's interaction with and regulation of various proteins, including kinases and ion channels.[1] Understanding the precise roles of MgATP(2-) in these signaling cascades is paramount for elucidating fundamental cellular processes and for the rational design of therapeutic agents that target these pathways. This technical guide provides an in-depth exploration of the involvement of MgATP(2-) in key signal transduction pathways, complete with quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

I. MgATP(2-) in Protein Kinase Signaling

Protein kinases, enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate protein, are central to most signaling pathways. MgATP(2-) is the co-substrate for virtually all protein kinases.[2] The magnesium ion plays a crucial role in orienting the γ-phosphate of ATP for nucleophilic attack and in shielding the negative charges of the phosphate groups, thereby facilitating the phosphoryl transfer reaction.[3]

A. The Insulin (B600854) Receptor Tyrosine Kinase (IRTK) Pathway

The insulin receptor is a receptor tyrosine kinase that initiates a signaling cascade upon insulin binding, leading to metabolic regulation and cell growth. The kinase activity of the IRTK is critically dependent on MgATP(2-).

The binding of insulin to its receptor triggers a conformational change, leading to the autophosphorylation of tyrosine residues on the intracellular β-subunits.[4] This autophosphorylation is an intermolecular process where one kinase domain phosphorylates its partner in the receptor dimer. This initial phosphorylation event "unlocks" the kinase, allowing it to phosphorylate other substrate proteins, such as Insulin Receptor Substrate (IRS) proteins.[4][5]

MgATP(2-) serves as the phosphate donor for these phosphorylation events. The concentration of both free Mg(2+) and MgATP(2-) can modulate the kinase activity. Studies have shown that an increase in free Mg(2+) concentration enhances the apparent affinity of the IRTK for MgATP(2-), and conversely, an increased MgATP(2-) concentration increases the affinity for Mg(2+).[6][7] This suggests a synergistic relationship where both components are necessary for optimal kinase function. Free ATP (ATP(4-)) can act as a competitive inhibitor of MgATP(2-) binding.[6][7]

Below is a diagram illustrating the initial steps of the insulin receptor signaling pathway, highlighting the role of MgATP(2-).

Caption: Role of MgATP(2-) in insulin receptor activation.

B. The mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. mTOR exists in two distinct complexes, mTORC1 and mTORC2.[8] The kinase activity of both complexes is dependent on MgATP(2-).

mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth.[8] When activated, mTORC1 phosphorylates downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is primarily involved in cell survival and cytoskeletal organization through the phosphorylation of kinases such as Akt.[8]

MgATP(2-) is the co-substrate for the phosphorylation reactions catalyzed by mTORC1 and mTORC2. The availability of intracellular MgATP(2-) can therefore influence the overall activity of the mTOR pathway.

The following diagram illustrates the central role of MgATP(2-) in the mTOR signaling network.

Caption: MgATP(2-) as a co-substrate in mTOR signaling.

Quantitative Data for MgATP(2-) in Kinase Signaling

The following table summarizes key quantitative parameters for the interaction of MgATP(2-) with selected protein kinases.

| Kinase | Parameter | Value | Conditions | Reference |

| Insulin Receptor Tyrosine Kinase | K0.5 for Mg(2+) | 23 mM to 0.43 mM | Increasing ATPT from 50 to 1000 µM | [6] |

| Insulin Receptor Tyrosine Kinase | Apparent Ki for ATP(4-) | 0.20 µM to 136 µM | Increasing ATPT | [6] |

| 3-Phosphoglycerate (B1209933) Kinase (pig muscle) | Kd for ATP | 0.17 - 0.23 mM | With or without Mg(2+) | [9] |

| 3-Phosphoglycerate Kinase (pig muscle) | Kd for MgADP | 0.05 - 0.06 mM | - | [9] |

| 3-Phosphoglycerate Kinase (yeast) | Kd for ATP | 0.17 - 0.23 mM | With or without Mg(2+) | [9] |

| 3-Phosphoglycerate Kinase (yeast) | Kd for MgADP | 0.05 - 0.06 mM | - | [9] |

II. MgATP(2-) in Ion Channel Regulation

MgATP(2-) plays a crucial role in the regulation of several types of ion channels, either by direct binding and gating or by serving as a substrate for channel-modifying enzymes.

A. ATP-Gated P2X Receptors

P2X receptors are a family of ligand-gated ion channels that open in response to extracellular ATP.[2][10] These channels are permeable to Na+, K+, and Ca2+ and are involved in a variety of physiological processes, including neurotransmission, inflammation, and pain sensation.

The activation of P2X receptors is complex, with different subtypes showing differential sensitivity to ATP(4-) and MgATP(2-). Some subtypes, such as P2X1 and P2X3, are robustly activated by both ATP(4-) and MgATP(2-).[2][6][10][11] In contrast, other subtypes, like P2X2 and P2X4, are primarily activated by ATP(4-), with MgATP(2-) being a much less effective agonist.[2][6][11] This differential sensitivity suggests that the local concentration of Mg(2+) can fine-tune purinergic signaling by altering the availability of the preferred agonist for specific P2X receptor subtypes.

The diagram below illustrates the differential activation of P2X receptor subtypes by ATP(4-) and MgATP(2-).

Caption: Differential activation of P2X receptors.

B. ATP-Sensitive Potassium (KATP) Channels

ATP-sensitive potassium (KATP) channels are inwardly rectifying potassium channels that are regulated by intracellular adenine (B156593) nucleotides. These channels couple the metabolic state of a cell to its electrical activity and are crucial in various tissues, including pancreatic β-cells, cardiac muscle, and neurons.

KATP channels are typically inhibited by intracellular ATP and activated by MgADP. However, MgATP(2-) has a dual role in regulating KATP channel activity. While ATP binding to the Kir6.x subunit of the channel leads to inhibition, MgATP(2-) can also interact with the sulfonylurea receptor (SUR) subunit to stimulate channel activity.[10] This stimulatory effect is often masked by the more potent inhibitory effect of ATP. The net effect of MgATP(2-) on KATP channel activity is therefore a balance between these opposing actions.

The following diagram depicts the dual regulation of KATP channels by MgATP(2-).

Caption: Dual regulation of KATP channels by MgATP(2-).

Quantitative Data for MgATP(2-) in Ion Channel Regulation

| Ion Channel | Parameter | Value | Conditions | Reference |

| KATP Channel (pancreatic β-cell) | Ki for total ATP (inhibition) | 4 µM | Mg(2+)-free solution | [12] |

| KATP Channel (pancreatic β-cell) | Ki for total ATP (inhibition) | 26 µM | 2 mM Mg(2+) | [12] |

III. Experimental Protocols

A. In Vitro Kinase Assay

This protocol describes a general method for measuring the activity of a protein kinase in vitro using a radioactive isotope.

Materials:

-

Purified kinase

-

Substrate protein or peptide

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij 35)

-

[γ-³²P]ATP

-

Unlabeled ("cold") ATP

-

Stopping solution (e.g., 75 mM H₃PO₄)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the desired concentration of unlabeled ATP, and the substrate.

-

Initiate the reaction: Add the purified kinase to the reaction mix. To start the phosphorylation reaction, add [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the kinase, if known.

-

Incubate: Incubate the reaction at the optimal temperature for the kinase (often 30°C) for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.

-

Stop the reaction: Terminate the reaction by adding an aliquot of the reaction mixture to the stopping solution.

-

Spot onto P81 paper: Spot a portion of the stopped reaction onto a sheet of P81 phosphocellulose paper.

-

Wash the P81 paper: Wash the P81 paper several times with a wash buffer (e.g., 0.75% H₃PO₄) to remove unincorporated [γ-³²P]ATP.

-

Quantify phosphorylation: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the amount of radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated substrate.

Workflow Diagram:

Caption: In vitro kinase assay workflow.

B. Equilibrium Dialysis for Measuring MgATP(2-) Binding

Equilibrium dialysis is a technique used to measure the binding affinity of a ligand (in this case, MgATP(2-)) to a macromolecule (e.g., a protein).[13][14]

Materials:

-

Equilibrium dialysis apparatus (e.g., a multi-well plate with a semipermeable membrane)

-

Semipermeable membrane with a molecular weight cutoff (MWCO) that retains the protein but allows free passage of MgATP(2-)

-

Purified protein of interest

-

Radioactively labeled MgATP(2-) (e.g., with ³H or ³²P) or a method to quantify ATP (e.g., HPLC)

-

Dialysis buffer (matching the conditions of the binding interaction)

Procedure:

-

Prepare the dialysis cells: Assemble the equilibrium dialysis apparatus according to the manufacturer's instructions, ensuring the semipermeable membrane is properly placed between the two chambers of each cell.

-

Add protein and ligand: In one chamber of each cell (the "protein chamber"), add a known concentration of the purified protein in the dialysis buffer. In the other chamber (the "buffer chamber"), add the same volume of dialysis buffer containing a known concentration of labeled MgATP(2-).

-

Equilibrate: Allow the system to reach equilibrium by gentle agitation at a constant temperature for a sufficient period (this can range from a few hours to overnight). At equilibrium, the concentration of free (unbound) MgATP(2-) will be the same in both chambers.[14]

-

Sample collection: Carefully collect samples from both the protein and buffer chambers.

-

Quantify ligand concentration: Measure the concentration of MgATP(2-) in both chambers using an appropriate method (e.g., scintillation counting for radiolabeled ligand or HPLC).

-

Calculate binding parameters:

-

The concentration of free ligand, [L], is the concentration of MgATP(2-) in the buffer chamber.

-

The concentration of bound ligand, [PL], is the total concentration of MgATP(2-) in the protein chamber minus the concentration of free ligand.

-

The dissociation constant (Kd) can be determined by performing the experiment at various ligand concentrations and plotting the amount of bound ligand versus the free ligand concentration, then fitting the data to a binding isotherm (e.g., using Scatchard analysis).

-

Workflow Diagram:

Caption: Equilibrium dialysis workflow.

C. Measurement of Intracellular MgATP(2-)

Determining the intracellular concentration of MgATP(2-) is crucial for understanding its physiological role. Two common methods are ³¹P-NMR spectroscopy and the use of fluorescent probes.

-

³¹P-Nuclear Magnetic Resonance (NMR) Spectroscopy: This non-invasive technique can distinguish between free ATP and MgATP(2-) based on the chemical shifts of the phosphorus nuclei.[15][16] The relative peak areas of the α, β, and γ phosphates of ATP can be used to calculate the intracellular concentrations of free Mg(2+) and the proportion of ATP complexed with magnesium.[16]

-

Fluorescent Probes: Several fluorescent sensors have been developed for the detection of intracellular Mg(2+).[17][18][19][20] By measuring the free intracellular Mg(2+) concentration and knowing the total intracellular ATP concentration and the dissociation constant for the MgATP(2-) complex, the concentration of MgATP(2-) can be estimated.

Conclusion

MgATP(2-) is a multifaceted signaling molecule whose roles extend far beyond that of a simple energy source. Its intricate involvement in the regulation of protein kinases and ion channels underscores its importance in maintaining cellular homeostasis and responding to external stimuli. For researchers and drug development professionals, a thorough understanding of the quantitative and mechanistic aspects of MgATP(2-) interactions within signaling pathways is essential for identifying novel therapeutic targets and for the development of more effective and specific drugs. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the critical functions of this ubiquitous and vital cellular component.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journal.r-project.org [journal.r-project.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Subtype-specific control of P2X receptor channel signaling by ATP and Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separate effects of Mg2+, MgATP, and ATP4- on the kinetic mechanism for insulin receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mg2+ affects the binding of ADP but not ATP to 3-phosphoglycerate kinase. Correlation between equilibrium dialysis binding and enzyme kinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. ATP-sensitive K+ channels in rat pancreatic beta-cells: modulation by ATP and Mg2+ ions. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Equilibrium Dialysis Demo [andrew.cmu.edu]

- 15. Simultaneous determination of intracellular magnesium and pH from the three 31P NMR Chemical shifts of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Noninvasive 31P NMR probes of free Mg2+, MgATP, and MgADP in intact Ehrlich ascites tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A highly selective fluorescent probe for the intracellular measurement of magnesium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A fluorescent activatable probe for imaging intracellular Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A fluorescent activatable probe for imaging intracellular Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Formation of Ternary Complexes with MgATP: Effects on the Detection of Mg2+ in Biological Samples by Bidentate Fluorescent Sensors - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Cellular Energetics: A Technical Guide to the Discovery and Historical Context of MgATP²⁻ Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is universally recognized as the primary energy currency of the cell, fueling a vast array of biological processes. However, the nuanced understanding that the biologically active form of ATP is often its complex with a magnesium ion, MgATP²⁻, represents a pivotal chapter in the history of biochemistry. This technical guide delves into the discovery and historical context of MgATP²⁻ research, providing a comprehensive overview for researchers, scientists, and professionals in drug development. We will explore the seminal experiments that unraveled the critical role of this complex, present key quantitative data, detail foundational experimental protocols, and visualize its involvement in crucial signaling pathways.

Historical Context: From ATP Discovery to the Recognition of MgATP²⁻

The journey to understanding MgATP²⁻ began with the discovery of ATP itself in 1929 by Karl Lohmann. For the subsequent two decades, ATP was primarily studied for its role in energy transfer, particularly in muscle contraction, a field pioneered by Albert Szent-Györgyi. While the importance of ATP was established, the critical role of magnesium as a cofactor remained less defined.

A paradigm shift occurred in the 1950s with focused research on enzyme kinetics. Seminal work on hexokinase, the enzyme that catalyzes the first step of glycolysis, provided compelling evidence that ATP alone was not the true substrate.

The Hexokinase Revelation:

Quantitative Data

The discovery of MgATP²⁻ as the active species spurred extensive research to quantify its presence and interactions within the cell. The following tables summarize key quantitative data relevant to MgATP²⁻ research.

Table 1: Intracellular Concentrations of Free Mg²⁺ and MgATP²⁻ in Various Tissues

| Tissue/Cell Type | Total Mg²⁺ (mM) | Free Mg²⁺ (mM) | Total ATP (mM) | MgATP²⁻ (mM) | Reference |

| Human Brain | ~17-20 | 0.182 | ~3 | ~2.8 | [2][3] |

| Human Skeletal Muscle | ~17-20 | ~0.5-1.0 | ~8 | ~7.5 | [2][3] |

| Rat Heart | ~17-20 | 0.95 - 1.23 | - | - | [4] |

| Opossum Kidney Cells | - | 0.231 (basal) | - | - | [5] |

Table 2: Thermodynamic Data for ATP Hydrolysis

The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) is the primary mechanism of energy release. The Gibbs free energy change (ΔG) of this reaction is significantly influenced by pH and the concentration of Mg²⁺.

| Parameter | Value | Conditions | Reference |

| ΔG°' | -30.5 kJ/mol | Standard conditions (pH 7, 1M concentrations) | General Textbook Value |

| ΔG' (at physiological concentrations) | ~ -50 to -60 kJ/mol | Intracellular conditions | [6] |

| ΔGobs at pH 7.5, 25°C, µ = 0.2 | -10.7 kcal/mol | - | [7] |

Table 3: Dissociation and Michaelis Constants

| Constant | Value | Enzyme/System | Reference |

| Kd for MgATP | ~50 µM | at pH 7.2 | [8] |

| Apparent Km for MgATP²⁻ | 3.5 x 10⁻⁴ M | Brain Hexokinase (with excess Mg²⁺) | [9] |

| Apparent Km for MgATP²⁻ | 6.5 x 10⁻⁴ M | Brain Hexokinase (Mg²⁺/ATP ratio 1:1) | [9] |

Experimental Protocols

The elucidation of the role of MgATP²⁻ was dependent on the development of robust experimental methodologies. Below are summaries of the key experimental approaches.

Kinetic Analysis of Hexokinase Activity (Based on the work of Melchior and Melchior, 1958)

This protocol outlines the principles of the experiments that were crucial in establishing MgATP²⁻ as the true substrate for hexokinase.

-

Objective: To determine the active form of the ATP substrate in the yeast hexokinase reaction.

-

Materials:

-

Purified yeast hexokinase

-

Glucose

-

ATP (sodium salt)

-

MgCl₂

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

-

Spectrophotometer

-

Assay components for measuring glucose-6-phosphate production (e.g., G6P dehydrogenase and NADP⁺)

-

-

Methodology:

-

A series of reaction mixtures are prepared with constant concentrations of glucose and hexokinase in a buffered solution.

-

The concentrations of total ATP and total Mg²⁺ are systematically varied. For instance:

-

Set A: Constant total ATP, varying total Mg²⁺.

-

Set B: Constant total Mg²⁺, varying total ATP.

-

Set C: Varying total ATP and total Mg²⁺, but with a constant molar ratio (e.g., 1:1).

-

-

The concentrations of the different ionic species (ATP⁴⁻, MgATP²⁻, free Mg²⁺) in each reaction mixture are calculated using the known dissociation constant for MgATP.

-

The enzymatic reaction is initiated by the addition of hexokinase.

-

The rate of glucose-6-phosphate formation is measured spectrophotometrically by coupling the reaction to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase.

-

The initial reaction velocities are plotted against the calculated concentrations of ATP⁴⁻ and MgATP²⁻.

-

-

Expected Outcome: A linear relationship is observed between the reaction velocity and the concentration of MgATP²⁻, whereas a non-linear relationship is found with the concentration of total ATP or ATP⁴⁻, thus demonstrating that MgATP²⁻ is the true substrate.

Measurement of Intracellular MgATP²⁻ by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P-NMR is a powerful non-invasive technique to measure the concentrations of phosphorus-containing metabolites, including ATP, in living cells and tissues.

-

Objective: To determine the intracellular concentrations of free Mg²⁺ and MgATP²⁻.

-

Principle: The chemical shifts of the α, β, and γ phosphorus nuclei of ATP are sensitive to the binding of Mg²⁺. The chemical shift difference between the β-ATP and α-ATP signals is particularly sensitive to the ratio of MgATP²⁻ to free ATP⁴⁻.

-

Methodology:

-

Calibration:

-

Prepare a series of solutions mimicking intracellular ionic strength and pH, containing known concentrations of ATP and varying concentrations of Mg²⁺.

-

Acquire ³¹P-NMR spectra for each calibration solution.

-

Plot the chemical shift difference (δαβ) against the known free Mg²⁺ concentration to generate a calibration curve.

-

-

In vivo/In situ Measurement:

-

Perfuse an organ or maintain a cell culture in an NMR-compatible system.

-

Acquire ³¹P-NMR spectra from the sample.

-

Identify the peaks corresponding to the α, β, and γ phosphates of ATP.

-

Measure the chemical shift difference between the α and β ATP peaks.

-

-

Calculation:

-

Using the calibration curve, determine the intracellular free Mg²⁺ concentration from the measured δαβ.

-

Measure the total ATP concentration from the area under the β-ATP peak (often calibrated with an external standard).

-

Calculate the concentration of MgATP²⁻ using the law of mass action and the known dissociation constant for MgATP.

-

-

-

Key Considerations: The accuracy of this method depends on precise control of pH and ionic strength in the calibration standards to match the intracellular environment.[8][10]

Visualization of MgATP²⁻ in Signaling Pathways

MgATP²⁻ is the essential phosphate donor for all protein kinases, which are central to cellular signaling. The mTOR (mechanistic Target of Rapamycin) signaling pathway, a master regulator of cell growth, proliferation, and metabolism, is critically dependent on MgATP²⁻.

MgATP²⁻ in the mTOR Signaling Pathway

The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2. Both complexes are activated by upstream signals and subsequently phosphorylate a host of downstream targets. This phosphorylation is entirely dependent on the availability of MgATP²⁻ as the substrate.

Figure 1: Simplified mTORC1 signaling pathway.

This diagram illustrates how various upstream signals converge to activate the mTORC1 complex. The kinase activity of mTORC1, which is fundamentally dependent on MgATP²⁻ as the phosphate donor, then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and cell growth, while inhibiting autophagy via ULK1 phosphorylation.

Conclusion and Future Directions

The recognition of MgATP²⁻ as the primary biologically active form of ATP was a critical step in advancing our understanding of cellular metabolism and signal transduction. This realization, built upon careful kinetic studies and later confirmed by advanced spectroscopic techniques, has had profound implications for biochemistry and drug discovery. For professionals in drug development, particularly those targeting ATP-dependent enzymes like kinases, a deep understanding of the role of MgATP²⁻ is indispensable. The affinity of a kinase for MgATP²⁻, which can vary significantly, is a key determinant of the in vivo efficacy of competitive inhibitors.

Future research will likely continue to explore the nuanced roles of MgATP²⁻ in different cellular compartments and its interplay with other ions in regulating complex biological processes. The development of more sensitive and spatially resolved techniques for measuring MgATP²⁻ will undoubtedly uncover new layers of regulation in cellular energetics and signaling. This foundational knowledge of MgATP²⁻ remains a cornerstone for the rational design of therapeutics that target the energetic hubs of the cell.

References

- 1. The role of complex metal ions in the yeast hexokinase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Free magnesium concentration in the human brain - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A New 31P NMR method to measure intracellular free [Mc2+] — Oxford Stem Cell Institute [stemcells.ox.ac.uk]